molecular formula C6H5N3S B081154 Thieno[2,3-d]pyrimidin-4-amine CAS No. 14080-56-9

Thieno[2,3-d]pyrimidin-4-amine

Cat. No. B081154
CAS RN: 14080-56-9
M. Wt: 151.19 g/mol
InChI Key: DYTQGJLVGDSCLF-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine is a pharmacologically significant compound with various applications in medicinal chemistry. The compound's synthesis and properties have been explored extensively to understand its potential uses.

Synthesis Analysis

  • Shi et al. (2018) reported a green approach to synthesize Thieno[2,3-d]pyrimidin-4(3H)-ones, including the use of ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).
  • Adib et al. (2015) described a one-pot four-component synthesis of Thieno[2,3-d]pyrimidin-4-amines via sequential Gewald/cyclocondensation reactions (Adib et al., 2015).
  • Han et al. (2010) developed an efficient synthesis of Thieno[2,3-d]pyrimidin-4-amine derivatives by microwave irradiation starting from amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile (Han et al., 2010).

Molecular Structure Analysis

  • Guillon et al. (2013) determined the complete crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, contributing to the understanding of its biological mechanism of action (Guillon et al., 2013).

Chemical Reactions and Properties

  • Loidreau et al. (2015) conducted molecular modelling studies of Thieno[2,3-d]pyrimidin-4-amines, showing the potential of these compounds as multitarget Ser/Thr kinases inhibitors (Loidreau et al., 2015).
  • Liu et al. (2018) developed an efficient protocol for synthesizing novel 2,3-disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Liu et al., 2018).

Physical Properties Analysis

  • The synthesized Thieno[2,3-d]pyrimidin-4-amines often exhibit high yields and are characterized by their solid-state properties which are crucial for their biological activities. The details on the physical properties specifically were not directly highlighted in the papers reviewed.

Chemical Properties Analysis

  • Davoodnia et al. (2007) used heteropoly acid H3PW12O40 as an effective catalyst for synthesizing Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's reactivity and potential for modification (Davoodnia et al., 2007).
  • Bogolubsky et al. (2007) accomplished the synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamines, demonstrating the compound's versatility in generating a combinatorial library with diverse substituents (Bogolubsky et al., 2007).

Scientific Research Applications

  • DNase I Inhibitory Properties : A series of thieno[2,3-d]pyrimidin-4-amines exhibited significant inhibitory properties against bovine pancreatic DNase I. These compounds, particularly the phthalimide derivatives, showed more effectiveness than the referent inhibitor crystal violet, suggesting their potential as new DNase I inhibitors (Mavrova et al., 2018).

  • Efficient Synthesis Method : A divergent, efficient, and selective synthesis method for thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation has been developed, which is important for facilitating the production of these compounds for various applications (Han et al., 2010).

  • Synthesis of Derivatives : A high-yield synthetic method for various thieno[2,3-d]pyrimidine derivatives has been developed, highlighting the compound's versatility in creating structurally diverse molecules (Pokhodylo et al., 2015).

  • Antitumor Activity : Thieno[2,3-d]pyrimidin-4-amines have shown promising antitumor activity, with certain derivatives demonstrating significant inhibitory effects on tumor cells. This suggests their potential use in developing new anticancer drugs (Sirakanyan et al., 2019).

  • Kinase Inhibition : These compounds have been evaluated for their inhibitory potency against various protein kinases, indicating their potential as multitarget Ser/Thr kinases inhibitors. This could be valuable in the development of treatments for diseases related to kinase dysregulation (Loidreau et al., 2015).

  • Antimicrobial and Anti-Inflammatory Agents : Some new thienopyrimidine derivatives have shown notable antimicrobial and anti-inflammatory activities. This suggests their potential use in the development of new drugs for treating infections and inflammation-related conditions (Tolba et al., 2018).

Future Directions

Thieno[2,3-d]pyrimidin-4-amine and its derivatives have shown promise in various areas, particularly in the development of new anticancer agents . Future research could focus on optimizing the synthesis process and exploring its potential in other therapeutic areas.

properties

IUPAC Name

thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTQGJLVGDSCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401415
Record name thieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyrimidin-4-amine

CAS RN

14080-56-9
Record name Thieno[2,3-d]pyrimidin-4-amine
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Record name thieno[2,3-d]pyrimidin-4-amine
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Record name thieno[2,3-d]pyrimidin-4-amine
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Synthesis routes and methods

Procedure details

An amine (VIII) is added to a solution of the 4-chlorothieno[2,3-d]pyrimidine (VII) in either ethanol or a mixture of acetonitrile and a base (for example an alkaline carbonate or diisopropylethylamine) in a closable bottle. The bottle is closed with a polypropylene cap, and heated overnight in a conventional oven at a temperature comprised between 40° and 120° C., preferably between 60 and 85° C. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to provide the final thieno[2,3-d]pyrimidin-4-ylamine (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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